What are the physical and chemical properties of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate?
What are the physical and chemical properties of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate?
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this and related vanillin derivatives.
Introduction and Chemical Identity
2-(4-Formyl-2-methoxyphenoxy)ethyl acetate, a derivative of vanillin, belongs to a class of compounds that are of significant interest in medicinal chemistry and materials science. Vanillin and its derivatives are known for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The structural modification of vanillin, as in the case of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate, offers the potential to modulate these activities and develop novel therapeutic agents or functional materials.
This guide will delve into the structural features, physicochemical properties, and expected chemical behavior of this compound, providing a solid foundation for its further investigation and application.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate |
| CAS Number | 692275-82-4[1][2] |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.24 g/mol |
| Canonical SMILES | CC(=O)OCCOC1=C(C=C(C=O)C=C1)OC |
| InChI Key | PERBZSCRIFTMMD-UHFFFAOYSA-N |
Physicochemical Properties
Detailed experimental data for 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate is not extensively reported in the public domain. However, based on information from chemical suppliers and the known properties of analogous compounds, we can establish a reliable profile.
| Property | Value/Description | Source/Rationale |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | ≥95% | Sigma-Aldrich |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
| Melting Point | Not experimentally determined. Predicted to be a low-melting solid based on its structure and the melting point of related compounds. For instance, the similar compound ethyl 2-(4-formyl-2-methoxyphenoxy)acetate has a reported melting point of 94 °C.[3] | Prediction based on chemical analogy. |
| Boiling Point | Not experimentally determined. Predicted to be high due to its molecular weight and polar functional groups. The related ethyl 2-(4-formyl-2-methoxyphenoxy)acetate has a predicted boiling point of 358.3±27.0 °C.[3] | Prediction based on chemical analogy. |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, acetone, and DMSO. Limited solubility in water is anticipated. | Based on the presence of both polar (ester, ether, aldehyde) and nonpolar (aromatic ring) moieties. |
| Density | Not experimentally determined. The predicted density for the related ethyl 2-(4-formyl-2-methoxyphenoxy)acetate is 1.178±0.06 g/cm³.[3] | Prediction based on chemical analogy. |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Williamson Ether Synthesis
The synthesis would likely proceed via a Williamson ether synthesis, a robust and widely used method for forming ethers. In this case, the phenolic hydroxyl group of vanillin acts as a nucleophile, attacking an electrophilic 2-haloethyl acetate.
Caption: Proposed synthesis of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on similar preparations of phenoxyacetate derivatives.[4]
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Reaction Setup: To a solution of vanillin (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a weak base, typically potassium carbonate (K₂CO₃, 1.5-2.0 equivalents). The use of a polar aprotic solvent is crucial as it effectively solvates the cation of the base, enhancing the nucleophilicity of the resulting phenoxide.
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Nucleophile Formation: Stir the mixture at room temperature for 30-60 minutes to ensure the complete deprotonation of the phenolic hydroxyl group, forming the vanillate anion.
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Alkylation: Add 2-bromoethyl acetate (1.1-1.3 equivalents) to the reaction mixture. The reaction is typically heated to 60-80 °C to facilitate the Sₙ2 reaction. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate. The organic layers are then combined, washed with brine to remove any remaining inorganic salts, and dried over anhydrous sodium sulfate.
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Purification: After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Chemical Properties and Reactivity
The chemical behavior of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate is dictated by its three primary functional groups: the aromatic aldehyde, the ether linkage, and the ethyl acetate moiety.
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Aldehyde Group: The formyl group is susceptible to a wide range of reactions. It can undergo oxidation to a carboxylic acid, reduction to an alcohol, and can participate in various condensation reactions (e.g., Wittig reaction, aldol condensation) and the formation of imines with primary amines.
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Ether Linkage: The phenoxy ether bond is generally stable under neutral and basic conditions. However, it can be cleaved under harsh acidic conditions (e.g., with HBr or HI).
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Ester Group: The ethyl acetate group is prone to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid and ethanol. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.
The presence of the electron-donating methoxy group and the ether-linked acetate group on the aromatic ring will influence the reactivity of the aldehyde and the aromatic ring itself in electrophilic substitution reactions.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the key features of the ¹H NMR, ¹³C NMR, and IR spectra can be reliably predicted based on the molecule's structure.
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons: Three protons on the aromatic ring, appearing as distinct signals in the aromatic region (δ 6.8-7.8 ppm). The proton adjacent to the aldehyde group will be the most downfield.
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Aldehyde Proton: A singlet at approximately δ 9.8-10.0 ppm.
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Methoxy Protons: A sharp singlet at around δ 3.9 ppm, integrating to three protons.
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OCH₂CH₂O Protons: Two triplets, each integrating to two protons, in the region of δ 4.2-4.5 ppm, corresponding to the two methylene groups of the ethyl acetate linker.
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Acetyl Protons: A singlet at approximately δ 2.1 ppm, integrating to three protons.
¹³C NMR Spectroscopy (Predicted)
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Carbonyl Carbons: The aldehyde carbonyl will appear around δ 190-195 ppm, and the ester carbonyl will be in the range of δ 170-175 ppm.
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Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbon of the aldehyde will be the most downfield.
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Methoxy Carbon: A signal around δ 56 ppm.
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OCH₂CH₂O Carbons: Two signals in the range of δ 60-70 ppm.
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Acetyl Methyl Carbon: A signal around δ 21 ppm.
Infrared (IR) Spectroscopy (Predicted)
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C=O Stretching (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.
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C=O Stretching (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.
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C-O Stretching (Ether and Ester): Several strong bands in the region of 1000-1300 cm⁻¹.
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Aromatic C=C Stretching: Medium intensity bands in the 1450-1600 cm⁻¹ region.
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C-H Stretching (Aromatic and Aliphatic): Bands in the 2850-3100 cm⁻¹ region.
Potential Applications and Future Directions
As a derivative of vanillin, 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate holds promise in several areas of research and development:
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Drug Discovery: The core vanillin structure is a well-known scaffold for developing compounds with a range of biological activities. This derivative could be explored for its potential as an antioxidant, anti-inflammatory, or anticancer agent. The aldehyde functionality serves as a convenient handle for further chemical modification and the generation of compound libraries for screening.
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Intermediate in Organic Synthesis: This compound is a valuable intermediate for the synthesis of more complex molecules. The aldehyde can be transformed into a variety of other functional groups, and the ester can be hydrolyzed to the corresponding acid, providing two points for further chemical elaboration.
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Materials Science: Aromatic aldehydes are used in the synthesis of polymers and resins. The specific substitution pattern of this molecule could impart unique properties to such materials.
Further research is warranted to experimentally determine the physical and chemical properties of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate, to explore its reactivity in various chemical transformations, and to evaluate its biological activity in relevant assays.
Conclusion
2-(4-Formyl-2-methoxyphenoxy)ethyl acetate is a vanillin derivative with significant potential for applications in medicinal chemistry and organic synthesis. While detailed experimental data is currently limited, its physicochemical and spectroscopic properties can be reasonably predicted based on its chemical structure and the behavior of analogous compounds. The synthetic route via Williamson ether synthesis is expected to be efficient and scalable. This technical guide provides a solid foundation of information to encourage and support further investigation into this promising molecule.
References
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ethyl 2-(4-formyl-2-methoxyphenoxy)acetate - ChemBK. (n.d.). Retrieved January 18, 2026, from [Link]
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Ethyl 2-(2-formylphenoxy)acetate | C11H12O4 | CID 345961. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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2-(2-Ethoxyethoxy)ethyl acetate | C8H16O4 | CID 8165. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]





